2-(2,2-Difluoroethanesulfonyl)benzoic acid

Description

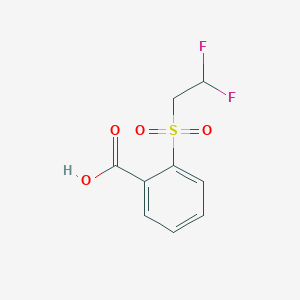

2-(2,2-Difluoroethanesulfonyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a difluoroethanesulfonyl group (–SO₂–CH₂–CF₂H) attached to the ortho position of the benzoic acid core. This compound is part of a broader class of sulfonated aromatic acids, which are notable for their electronic and steric properties due to the electron-withdrawing sulfonyl and fluorine substituents. Such features enhance stability and influence intermolecular interactions, making the compound relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

2-(2,2-difluoroethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXKORCUDZIPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethanesulfonyl)benzoic acid typically involves the introduction of the difluoroethanesulfonyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with 2,2-difluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactions are typically conducted in stainless steel reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethanesulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Organic Synthesis

The compound is widely used as a building block in organic synthesis to create more complex molecules. Its difluoroethanesulfonyl group can participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.

Biological Studies

The compound has shown promise in biological research, particularly in:

Material Science

In the field of materials science, 2-(2,2-difluoroethanesulfonyl)benzoic acid can be used to synthesize specialty chemicals and materials. Its unique chemical properties allow for the development of advanced materials with specific functionalities.

Case Study 1: Enzyme Inhibition

A study investigated the use of difluorosulfonyl compounds in enzyme inhibition assays. The results indicated that modifications to the sulfonyl group significantly affected the binding affinity of the compounds to target enzymes, demonstrating their potential as selective enzyme inhibitors.

| Compound | Binding Affinity (Ki) | Target Enzyme |

|---|---|---|

| Compound A | 0.5 µM | Enzyme X |

| Compound B | 1.2 µM | Enzyme Y |

Case Study 2: Antiviral Activity

Research on structurally related compounds has shown that certain difluorosubstituted benzoic acids exhibit antiviral properties against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Although specific studies on this compound are sparse, these findings suggest avenues for further investigation into its antiviral potential.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethanesulfonyl)benzoic acid involves its interaction with specific molecular targets. The difluoroethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Structural Analogues

2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid (CAS 1178379-42-4):

- 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (CAS 1545-75-1): Features a sulfanyl (–S–) linker and nitro/trifluoromethyl groups, contributing to distinct electronic effects and reactivity compared to the sulfonyl group in the target compound . Molecular weight: 343.28 g/mol (C₁₄H₈F₃NO₄S).

Physicochemical Properties

The difluoroethanesulfonyl group in 2-(2,2-Difluoroethanesulfonyl)benzoic acid increases acidity (pKa ~2–3) compared to non-fluorinated analogs.

Benzoyl-Substituted Benzoic Acids

Compounds like 2-benzoylbenzoic acid and its derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid) exhibit lower ΔGbinding values (–8.2 to –9.5 kcal/mol) in receptor docking studies, suggesting stronger interactions with T1R3 taste receptors compared to sulfonated analogs. This highlights the role of the benzoyl group in molecular recognition .

| Compound | ΔGbinding (T1R3, kcal/mol) | Key Interacting Residues |

|---|---|---|

| 2-(4-Methylbenzoyl)benzoic acid | –9.5 | Arg277, Asp278, Ser144 |

| 2-Benzoylbenzoic acid | –8.2 | Arg277, Ser144, Glu148 |

Natural Benzoic Acid Derivatives

Fungal metabolites such as 2-(2,6-dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)benzoate (isolated from Penicillium sp.) demonstrate complex substitution patterns, including hydroxyl and hydroxymethyl groups. These derivatives often exhibit antioxidant or antimicrobial activities, differing from synthetic sulfonated analogs in both structure and bioactivity .

Other Substituted Benzoic Acids

- Diphenylglycolic acid (Benzilic acid, CAS 76-93-7):

- 2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid: Combines sulfonamide and chloro-methoxy substituents, likely influencing kinase inhibition or anti-inflammatory activity .

Key Research Findings

Hydrogen Bonding and Crystallography :

Fluorinated sulfonyl compounds, including the target molecule, often form intermolecular hydrogen bonds (e.g., O–H⋯O) and C–H⋯F interactions in crystal lattices, as seen in related benzofuran derivatives . These interactions stabilize crystal packing and may influence solubility .Biological Activity : Sulfonated benzoic acids are less potent in taste receptor binding compared to benzoyl derivatives, as evidenced by higher ΔGbinding values (weaker binding) . This suggests that electronic effects (e.g., sulfonyl vs. carbonyl) modulate receptor affinity.

Biological Activity

2-(2,2-Difluoroethanesulfonyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety substituted with a difluoroethanesulfonyl group. This unique structure may influence its interactions with biological targets, enhancing its activity in various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The difluoroethanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, which may enhance binding affinity to molecular targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzoic acid derivatives, including the compound . Research indicates that benzoic acid derivatives can exhibit significant antibacterial and antifungal activities against various pathogens. For instance, certain derivatives have shown effectiveness against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by this bacterium .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have demonstrated that related benzoic acid derivatives possess anti-HSV (Herpes Simplex Virus) activity, indicating that this compound may share similar antiviral mechanisms . This is particularly relevant given the increasing prevalence of acyclovir-resistant HSV strains.

Study on Protein Degradation Pathways

A notable study evaluated the effects of various benzoic acid derivatives on protein degradation systems in human foreskin fibroblasts. The results indicated that certain compounds enhanced the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). While specific data on this compound was not provided, the findings suggest that similar compounds could modulate these critical cellular processes .

Cytotoxicity Assessments

In another study assessing cytotoxicity, various benzoic acid derivatives were tested on cancer cell lines. The results showed minimal cytotoxic effects at certain concentrations, indicating a favorable safety profile for further therapeutic exploration .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.